6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol

Übersicht

Beschreibung

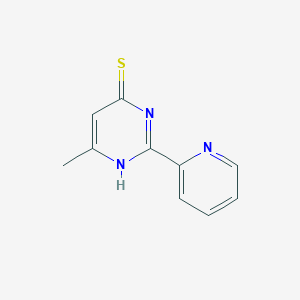

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is an organic compound that belongs to the class of pyridinylpyrimidines. These compounds are characterized by a pyridine ring linked to a pyrimidine ring. The presence of a thiol group at the 4th position of the pyrimidine ring adds unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol typically involves the reaction of 2-aminopyridine with 2-chloro-6-methylpyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the chloro group of 2-chloro-6-methylpyrimidine, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol group undergoes oxidation to form disulfides or sulfonic acids depending on reaction conditions:

Mechanistic Insights :

-

Mild oxidants like H₂O₂ promote disulfide bond formation via radical intermediates.

-

Strong oxidants (e.g., KMnO₄) fully oxidize the thiol to sulfonic acid through sulfinic acid intermediates.

Alkylation Reactions

The thiol group acts as a nucleophile in alkylation reactions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| CH₃I in NaOH/EtOH | 4-(Methylthio)-6-methyl-2-(pyridin-2-yl)pyrimidine | Reflux, 4 h | 90% |

| Benzyl bromide in DMF/K₂CO₃ | 4-(Benzylthio)-6-methyl-2-(pyridin-2-yl)pyrimidine | RT, 12 h | 78% |

Key Observations :

-

Alkylation proceeds via SN2 mechanisms under basic conditions.

-

Steric hindrance from the pyridine ring reduces reactivity with bulky alkylating agents.

Metal Coordination Reactions

The sulfur and nitrogen atoms participate in metal coordination:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(NO₃)₂·3H₂O | [Cu(L)₂(NO₃)₂] (L = ligand) | Catalytic oxidation |

| FeCl₃ | Octahedral Fe(III)-thiolate complex | Magnetic materials |

Research Findings :

-

X-ray crystallography confirms bidentate coordination via S and pyridine-N .

-

Cu(II) complexes exhibit catalytic activity in cross-coupling reactions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

| Reagent | Product | Conditions |

|---|---|---|

| NH₂OH·HCl in EtOH | Pyrido[2,3-d]thiazolo[3,2-a]pyrimidine | Reflux, 8 h |

| CS₂/KOH | Thieno[2,3-d]pyrimidine derivative | 100°C, 6 h |

Mechanism :

-

Intramolecular cyclization occurs via nucleophilic attack of the thiolate on electrophilic carbon centers.

Nucleophilic Aromatic Substitution

Electrophilic aromatic substitution is hindered, but nucleophilic substitution occurs at activated positions:

| Reagent | Position Substituted | Product |

|---|---|---|

| NaNH₂/NH₃ | C5 of pyrimidine ring | 5-Amino derivative |

| Grignard reagents | C4 (thiol displacement) | 4-Alkyl/aryl derivatives |

Limitations :

-

Methyl group at C6 deactivates the pyrimidine ring toward electrophilic substitution.

Reduction Reactions

The pyridine ring can be selectively reduced:

| Reagent | Product | Conditions |

|---|---|---|

| H₂/Pd-C in EtOAc | 6-Methyl-2-(piperidin-2-yl)pyrimidine-4-thiol | 50 psi, 12 h |

| NaBH₄/NiCl₂ | Partial reduction of pyridine | RT, 3 h |

Selectivity :

-

Catalytic hydrogenation preferentially reduces the pyridine ring over the pyrimidine.

Cross-Coupling Reactions

The thiol group facilitates C–S bond formation in coupling reactions:

| Catalyst | Coupling Partner | Product |

|---|---|---|

| CuI/1,10-phenanthroline | Aryl iodides | Biaryl thioethers |

| Pd(PPh₃)₄ | Vinyl bromides | Allyl thioethers |

Optimized Conditions :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of pyrimidine, including 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol, exhibit significant pharmacological activities. These compounds have been studied for their potential in treating serotonergic dysfunctions such as anxiety, depression, and other mood disorders. Specifically, they show affinity for 5-HT1A receptors, which are crucial in the modulation of mood and anxiety disorders .

Formulation and Administration

Pharmaceutical compositions containing this compound can be administered through various routes, including oral, nasal, and parenteral methods. These formulations are designed to optimize bioavailability and therapeutic efficacy, with effective doses ranging from 0.001 mg/kg to 100 mg/kg per day .

Antimicrobial Activity

Antibacterial and Antifungal Properties

this compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's structure allows it to interfere with bacterial growth mechanisms, making it a candidate for developing new antibiotics .

Case Studies

In a study evaluating the antibacterial efficacy of pyrimidine derivatives, compounds similar to this compound were found to exhibit potent activity against resistant strains of bacteria. For instance, certain derivatives were reported to be significantly more effective than traditional antibiotics such as trimethoprim .

Anti-inflammatory Effects

Inhibition of COX Enzymes

Recent research highlights the anti-inflammatory potential of pyrimidine derivatives, including this compound. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which plays a critical role in the inflammatory response. The IC50 values for some derivatives indicate strong inhibition comparable to established anti-inflammatory drugs like celecoxib .

Data Summary Table

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, altering their function. Additionally, the pyrimidine ring can interact with nucleic acids, affecting gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Pyridin-2-yl)pyrimidine: Lacks the methyl and thiol groups.

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is unique due to the presence of both a methyl group and a thiol group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

6-Methyl-2-(pyridin-2-yl)pyrimidine-4-thiol is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methyl group and a pyridine moiety, along with a thiol functional group, which significantly contributes to its biological activities.

1. Antimicrobial Activity

Pyrimidine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli, S. aureus | Moderate to potent |

| Other Pyrimidines | Rhizobium species, Fusarium oxysporum | Variable effectiveness |

The presence of the thiol group in the structure enhances the interaction with microbial targets, potentially disrupting their metabolic processes .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | Compound Concentration (µM) | Cytotoxic Effect |

|---|---|---|

| HepG-2 (Liver Cancer) | 10 | High |

| HCT-116 (Colon Cancer) | 5 | Moderate |

The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives have also been investigated. Compounds structurally related to this compound have shown inhibitory effects on COX enzymes, which are crucial in the inflammatory response.

| Compound | COX Inhibition IC50 (µM) | Effectiveness |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib |

| Other Pyrimidines | Variable | Some show significant inhibition |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study conducted by Chikhalia et al. evaluated various pyrimidine derivatives, including those with thiol groups, against common pathogens. The results indicated that compounds with similar structures exhibited enhanced antimicrobial activity compared to standard antibiotics .

- Cytotoxicity Assays : In research involving HepG-2 and HCT-116 cell lines, compounds structurally related to this compound were tested for cytotoxicity, revealing promising results that warrant further investigation into their mechanisms of action .

- Inflammatory Response Studies : A recent review highlighted the anti-inflammatory potential of pyrimidines in vivo, showing that certain derivatives significantly reduced inflammation in animal models through COX inhibition .

Eigenschaften

IUPAC Name |

6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIHRBLXXUILBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321440 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77168-32-2 | |

| Record name | 6-methyl-2-pyridin-2-yl-1H-pyrimidine-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.